ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-PROPYLPYRIMIDINE-5-CARBOXYLATE
Overview
Description
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-PROPYLPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a benzothiazole moiety fused with a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been shown to inhibit the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth ofM. tuberculosis .
Biochemical Pathways
The inhibition of the dpre1 enzyme by benzothiazole derivatives disrupts the cell wall biosynthesis ofM. tuberculosis, affecting its survival .
Result of Action
The inhibition of the dpre1 enzyme by benzothiazole derivatives can lead to the death ofM. tuberculosis .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, which is involved in various cellular processes such as apoptosis and inflammation . By inhibiting JNK, ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate can modulate the activity of downstream proteins and enzymes, thereby affecting cellular responses to stress and injury.
Cellular Effects
The effects of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to promote cell survival in models of cerebral ischemia by inhibiting the JNK signaling pathway . Additionally, ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate can affect the expression of genes involved in apoptosis and inflammation, thereby altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate involves its interaction with specific biomolecules. This compound binds to and inhibits the activity of JNK, a key enzyme in the JNK signaling pathway . By preventing the phosphorylation and activation of c-Jun, a downstream target of JNK, ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate can reduce the expression of pro-apoptotic and pro-inflammatory genes. This inhibition of JNK signaling leads to increased cell survival and reduced inflammation in various cellular contexts.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types being studied. In in vitro and in vivo studies, prolonged exposure to ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate has been associated with sustained inhibition of JNK signaling and continued promotion of cell survival.
Dosage Effects in Animal Models
The effects of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit JNK signaling and promote cell survival without causing significant toxicity . At higher doses, ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes and accumulate in specific cellular compartments, where it exerts its biochemical effects . The distribution of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with JNK and other signaling molecules . Additionally, ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate can be targeted to specific subcellular compartments through post-translational modifications and targeting signals. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context.
Preparation Methods
The synthesis of ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-PROPYLPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-PROPYLPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-PROPYLPYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its efficacy as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-PROPYLPYRIMIDINE-5-CARBOXYLATE can be compared with other benzothiazole derivatives, such as:
1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile: This compound also inhibits the JNK signaling pathway and promotes cell survival after cerebral ischemia.
N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide: Known for its antimicrobial properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propylpyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-7-12-11(15(22)23-4-2)10-18-16(19-12)21-17-20-13-8-5-6-9-14(13)24-17/h5-6,8-10H,3-4,7H2,1-2H3,(H,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQWAAGFPPBUGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)OCC)NC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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